3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile 3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 85976-66-5
VCID: VC18495105
InChI: InChI=1S/C10H7N3O/c1-7-10(6-11)13(14)9-5-3-2-4-8(9)12-7/h2-5H,1H3
SMILES:
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol

3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile

CAS No.: 85976-66-5

Cat. No.: VC18495105

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile - 85976-66-5

Specification

CAS No. 85976-66-5
Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
IUPAC Name 3-methyl-1-oxidoquinoxalin-1-ium-2-carbonitrile
Standard InChI InChI=1S/C10H7N3O/c1-7-10(6-11)13(14)9-5-3-2-4-8(9)12-7/h2-5H,1H3
Standard InChI Key OOAAXJMYHHOYOY-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2[N+](=C1C#N)[O-]

Introduction

Chemical Structure and Nomenclature

The molecular formula of 3-Methyl-1-oxo-1λ⁵-quinoxaline-2-carbonitrile is C₁₁H₇N₃O, with a molecular weight of 189.18 g/mol. Its IUPAC name reflects the substituents: a methyl group at position 3, a ketone (oxo) group at position 1, and a carbonitrile group at position 2. The λ⁵ notation indicates the hypervalent sulfur-like coordination of the nitrogen atom in the quinoxaline ring, a feature that influences its reactivity .

Key Structural Features:

  • Fused bicyclic core: A benzene ring fused with a pyrazine ring.

  • Electron-withdrawing groups: The carbonitrile (-CN) and ketone (-O) groups enhance electrophilic reactivity.

  • Methyl substituent: Introduces steric and electronic effects at position 3 .

Synthesis and Reaction Pathways

The synthesis of 3-Methyl-1-oxo-1λ⁵-quinoxaline-2-carbonitrile typically involves cyclization reactions using benzene-1,2-diamine derivatives and malononitrile precursors. Microwave-assisted methods have been reported to improve yield and efficiency .

Example Synthesis (Adapted from EvitaChem):

  • Starting Materials:

    • Benzene-1,2-diamine (1.0 eq)

    • Bromomalononitrile (1.2 eq)

  • Conditions:

    • Solvent: Ethanol

    • Microwave irradiation (800 W, 10–15 min)

  • Yield: 93%

  • Mechanism:

    • Nucleophilic attack by the diamine on bromomalononitrile.

    • Cyclization via elimination of HBr.

Alternative routes include the use of 2-methylcyclohexanone in condensation reactions, as seen in related quinoxaline syntheses .

Physicochemical Properties

Data from experimental studies and computational models reveal the following properties :

PropertyValue
Melting Point168–170°C (predicted)
Boiling Point347.1 ± 37.0°C (predicted)
Density1.355 ± 0.06 g/cm³
SolubilityDMF: 25 mg/mL; DMSO: 30 mg/mL
pKa2.37 ± 0.30

The compound’s low solubility in aqueous media necessitates polar aprotic solvents for most reactions .

Biological Activity and Applications

Key Findings:

  • Cytotoxicity: Disrupts mitochondrial function in Aphis craccivora (cowpea aphids) at LC₅₀ = 12.3 μM .

  • Enzyme Inhibition: Binds to tryptophan synthase (Trp143) via hydrogen bonding, as shown in molecular docking studies .

Materials Science Applications

The compound’s electron-deficient structure makes it a candidate for organic semiconductors and nonlinear optical materials.

Research Advancements

Recent studies highlight innovative applications and derivatives:

  • Schiff Base Derivatives: Condensation with aromatic aldehydes yields thiazolidinones with enhanced insecticidal activity .

  • Co-crystallization: Forms stable co-crystals with dihydrophenanthrene derivatives, improving thermal stability .

  • Pharmaceutical Intermediates: Used in the synthesis of carbadox and olaquindox metabolites, critical in veterinary medicine .

Challenges and Future Directions

Despite its promise, challenges include:

  • Toxicity Profile: Limited data on mammalian cytotoxicity.

  • Scalability: Microwave-assisted synthesis requires optimization for industrial production.

Future research should focus on:

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance selectivity.

  • Green Chemistry: Developing solvent-free or catalytic methods .

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